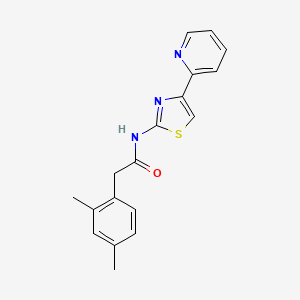

![molecular formula C18H15ClN2O3 B2589424 [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate CAS No. 478261-24-4](/img/structure/B2589424.png)

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

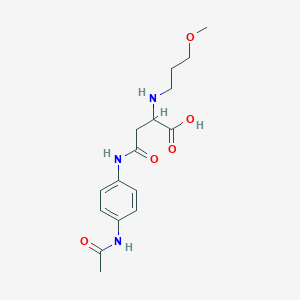

The compound “[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate” is a complex organic molecule. It is likely to be a derivative of indole, a heterocyclic compound that is important in many biological systems .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the indole, and the “1-phenyl” indicates a phenyl group (a benzene ring) attached at the 1-position. The “3-ylidene” indicates a carbon-carbon double bond at the 3-position, and the “amino 4-chlorobutanoate” indicates an amine group attached to a 4-chlorobutanoate ester .Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other indole derivatives. The indole ring system is aromatic and therefore relatively stable, but the carbonyl group at the 2-position and the double bond at the 3-position could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of functional groups .科学的研究の応用

Phenolic Acids and Their Applications

Phenolic acids, such as Chlorogenic Acid (CGA), have been extensively studied for their practical, biological, and pharmacological effects. CGA, found in green coffee extracts and tea, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulating activities. It plays a crucial role in modulating lipid metabolism and glucose regulation, offering potential treatments for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects are significant in protecting against chemical or lipopolysaccharide-induced liver injuries. Its hypocholesterolemic influence may stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Indole Compounds and Microbial Metabolism

Indole-3-acetic acid (IAA) is another example, primarily acting as a growth hormone in plants. The presence of microorganisms capable of catabolizing or assimilating IAA highlights the intricate interactions between microbial communities and indole compounds. Two sets of gene clusters (iac and iaa) have been identified, responsible for the aerobic and anaerobic degradation of IAA, respectively. These pathways offer insights into the microbial utilization of indole compounds as carbon, nitrogen, and energy sources, as well as their potential roles in interacting with plant growth processes (Laird, Flores, & Leveau, 2020).

Synthetic Applications and Structural Properties

The synthesis and structural properties of novel compounds, including those with indole frameworks, have been a focus of chemical research. For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. This highlights the versatility of indole and related compounds in synthesizing a wide range of chemical structures with potential applications in various domains, from pharmaceuticals to materials science (Issac & Tierney, 1996).

特性

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-chlorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-12-6-11-16(22)24-20-17-14-9-4-5-10-15(14)21(18(17)23)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2/b20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNCIDSBXPMKHP-JZJYNLBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCCCl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCCCl)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2589351.png)

![4-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2589352.png)

![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2589354.png)

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)

![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)